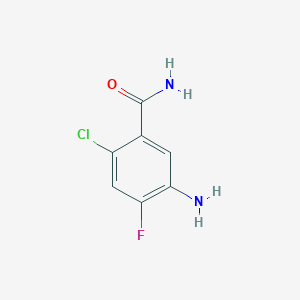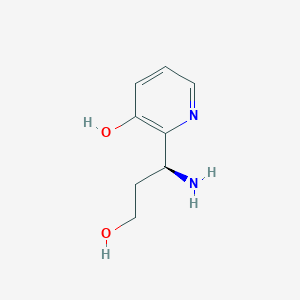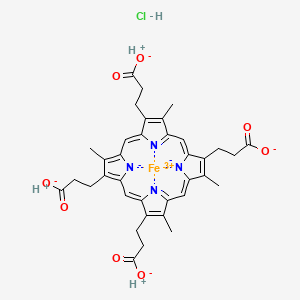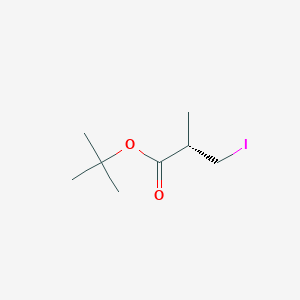
tert-Butyl (S)-3-iodo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-iodo-2-methylpropanoate is an organic compound that features a tert-butyl ester group, an iodine atom, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (S)-3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-iodo-2-methylpropanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of tert-butyl (S)-3-azido-2-methylpropanoate or tert-butyl (S)-3-thio-2-methylpropanoate.
Reduction: Formation of tert-butyl (S)-2-methylpropanoate.
Oxidation: Formation of tert-butyl (S)-3-oxo-2-methylpropanoate.
Scientific Research Applications
tert-Butyl (S)-3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the synthesis of chiral drugs and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-iodo-2-methylpropanoate involves its reactivity as an electrophile due to the presence of the iodine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to iodine, leading to the formation of new chemical bonds. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-bromo-2-methylpropanoate
- tert-Butyl (S)-3-chloro-2-methylpropanoate
- tert-Butyl (S)-3-fluoro-2-methylpropanoate
Uniqueness
tert-Butyl (S)-3-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. The chiral center also adds to its uniqueness, allowing for the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C8H15IO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
tert-butyl (2S)-3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C8H15IO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
OOIBCGPNSRXSGT-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CI)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CI)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


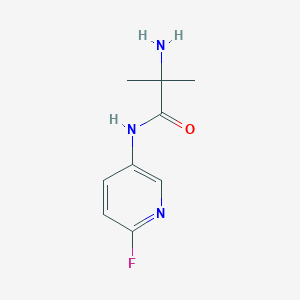
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B12978215.png)
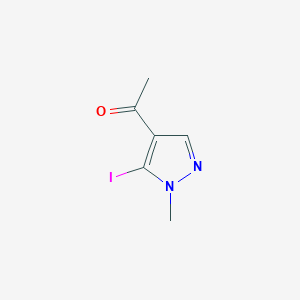
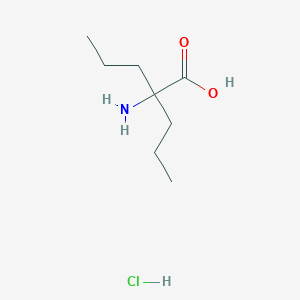



![1,7-Diaza-spiro[4.5]decane](/img/structure/B12978239.png)
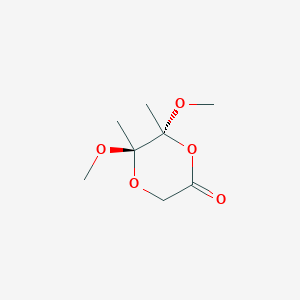
![6'-(Trifluoromethyl)-2'H-spiro[cyclohexane-1,3'-furo[2,3-b]pyridin]-4-one](/img/structure/B12978261.png)
